

A Technical Guide to the Physicochemical Properties of 4H-Quinolizin-4-Ones

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Compound of Interest		
Compound Name:	4H-Benzo[a]quinolizin-4-one	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4H-quinolizin-4-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Understanding these properties is critical for the rational design and development of novel therapeutic agents and functional materials. This document outlines key quantitative data, details common experimental protocols for their determination, and visualizes important related workflows and biological pathways.

Introduction to 4H-Quinolizin-4-Ones

4H-quinolizin-4-ones are a unique class of fused heterocyclic compounds characterized by a bridgehead nitrogen atom. This structural motif imparts distinct physicochemical attributes, including a polar zwitterionic character.[1][2] The scaffold is considered a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4] The therapeutic potential of these compounds is intrinsically linked to their physicochemical characteristics, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. Structural modifications are often employed to optimize these properties, enhancing solubility, permeability, and target engagement.[5]

Core Physicochemical Properties



The fundamental physicochemical properties of the parent 4H-quinolizin-4-one molecule have been computationally characterized. While numerous derivatives have been synthesized to explore structure-activity relationships (SAR), a comprehensive, comparative table of their experimental physicochemical data is not readily available in the literature.[5][6] The focus of many studies has been on biological activity, such as determining minimum inhibitory concentrations (MICs) against bacterial strains.[6][7]

However, the data for the core scaffold provides a crucial baseline for drug development professionals.

Data Presentation: Unsubstituted 4H-Quinolizin-4-one

The following table summarizes the key computed physicochemical properties for the parent 4H-quinolizin-4-one.

Property	Value	Source
Molecular Formula	C ₉ H ₇ NO	[8]
Molecular Weight	145.16 g/mol	[8]
XLogP3 (Lipophilicity)	1.3	[8]
Topological Polar Surface Area (TPSA)	20.3 Ų	[8]
Hydrogen Bond Donor Count	0	[8]
Hydrogen Bond Acceptor Count	1	[8]
Rotatable Bond Count	0	[8]
Complexity	308	[8]
Formal Charge	0	[8]
Monoisotopic Mass	145.052763847 Da	[8]

Biological Activity and Mechanism of Action

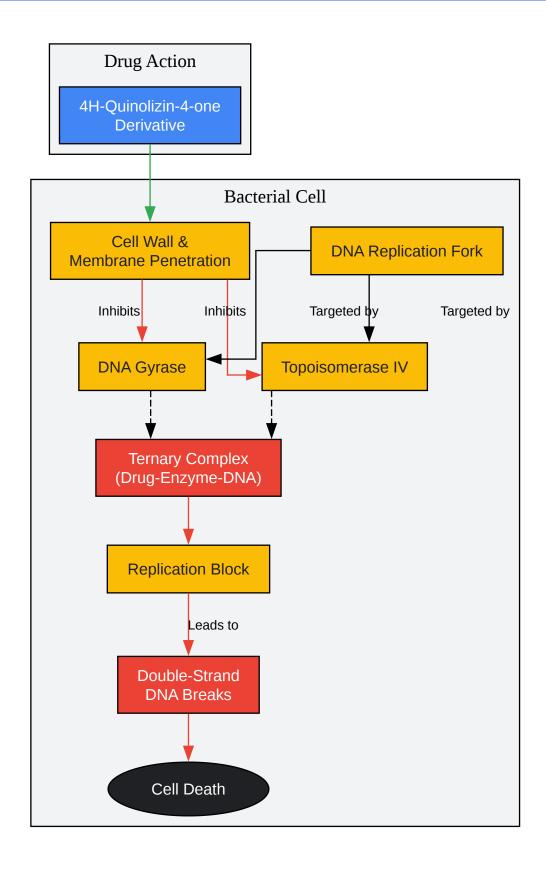


4H-quinolizin-4-one derivatives are recognized as bioisosteres of quinolone-type antibiotics and have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[5][9]

Antibacterial Signaling Pathway

The primary mechanism of action for quinolone-class antibiotics is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[10][11] By trapping these enzymes on the DNA, the compounds trigger a cascade of events, including the cessation of DNA synthesis and the release of lethal double-strand DNA breaks, ultimately leading to bacterial cell death.[11][12]





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Fig. 1: Proposed antibacterial mechanism of 4H-quinolizin-4-ones.



Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. Standardized protocols ensure data reproducibility and reliability.

Determination of Lipophilicity (logP)

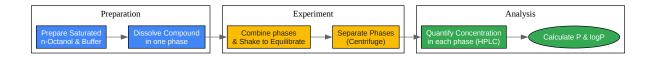
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), measures a compound's distribution between an immiscible organic (typically n-octanol) and aqueous phase. It is a critical predictor of membrane permeability and oral absorption.

Methodology: Shake-Flask Method

The shake-flask method is the gold standard for logP determination.

- Preparation of Phases: Prepare n-octanol saturated with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) saturated with n-octanol to ensure thermodynamic equilibrium.
- Dissolution: Dissolve a precisely weighed amount of the 4H-quinolizin-4-one derivative in one of the phases (usually the one in which it is more soluble).
- Partitioning: Add a known volume of the second phase to create a biphasic system. The flask is then agitated (e.g., shaken in a mechanical shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to reach partitioning equilibrium.
- Phase Separation: Allow the mixture to stand until the two phases clearly separate.
 Centrifugation can be used to accelerate this process and remove any micro-emulsions.
- Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration
 of the compound in each phase using a suitable analytical technique, such as HighPerformance Liquid Chromatography (HPLC) with UV detection.
- Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the
 organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of
 this value.





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Fig. 2: Experimental workflow for logP determination via shake-flask.

Determination of Aqueous Solubility

Aqueous solubility is a crucial property that affects drug dissolution and bioavailability.

Methodology: Equilibrium Shake-Flask Method

- Suspension Preparation: Add an excess amount of the solid 4H-quinolizin-4-one compound
 to a known volume of the aqueous medium (e.g., buffers at pH 1.2, 4.5, and 6.8 to simulate
 gastrointestinal conditions) in a sealed vial. This creates a saturated solution in equilibrium
 with the solid.
- Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached. The concentration in solution should be monitored over time to confirm a plateau has been reached.
- Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at a high speed, followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).
- Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
- pH Measurement: Measure the pH of the final saturated solution to ensure it has not deviated from the initial buffer pH.

Determination of Ionization Constant (pKa)



The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is vital as ionization state significantly impacts solubility, permeability, and receptor binding.

Methodology: UV-Metric Titration

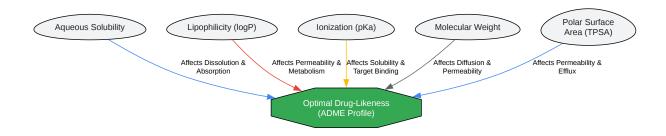
This method is suitable for compounds with a UV chromophore, like 4H-quinolizin-4-ones, and requires only a small amount of sample.

- Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13).
- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) and then dilute it into each buffer solution in a 96-well UV-transparent plate.
- UV-Vis Spectroscopy: Measure the complete UV-Vis spectrum (e.g., 200-400 nm) of the compound in each buffer.
- Data Analysis: The absorbance at several wavelengths will change as the pH crosses the
 pKa value, reflecting the shift between the ionized and neutral species which have different
 spectra. Plot the absorbance at a selected wavelength versus the pH. The pKa is determined
 by fitting this data to the Henderson-Hasselbalch equation. The inflection point of the
 resulting sigmoidal curve corresponds to the pKa.

Relationship Between Properties and "Drug-Likeness"

The physicochemical properties of a molecule are not independent variables but are interconnected in defining its potential as a drug candidate. Lipophilicity, solubility, and ionization state must be balanced to achieve optimal ADME properties. For example, high lipophilicity can improve membrane permeability but often leads to poor aqueous solubility and increased metabolic clearance.





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Fig. 3: Interplay of physicochemical properties influencing drug-likeness.

Conclusion

The 4H-quinolizin-4-one scaffold represents a promising platform for the development of new therapeutic agents. Its unique structural and electronic properties give rise to a diverse range of biological activities. A thorough understanding and systematic evaluation of the physicochemical properties—lipophilicity, solubility, and pKa—are paramount for translating a promising lead compound into a viable drug candidate. The experimental protocols and conceptual frameworks outlined in this guide provide a foundation for researchers to characterize novel 4H-quinolizin-4-one derivatives and rationally design molecules with improved pharmacokinetic and pharmacodynamic profiles.

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